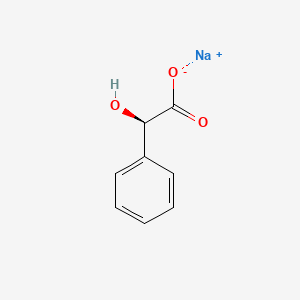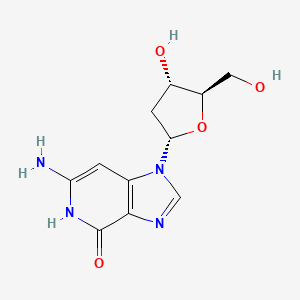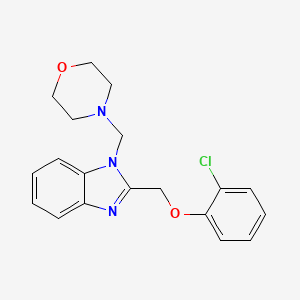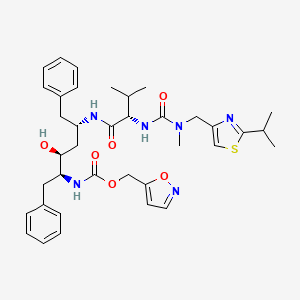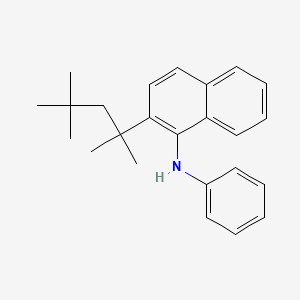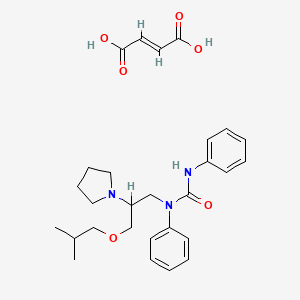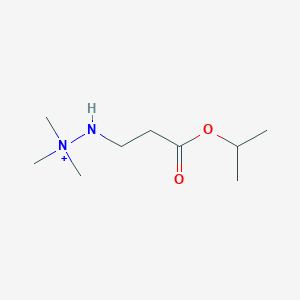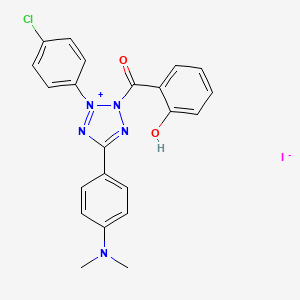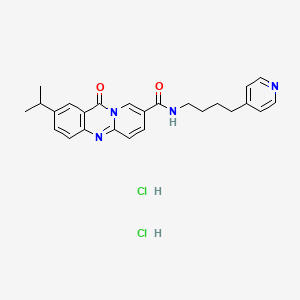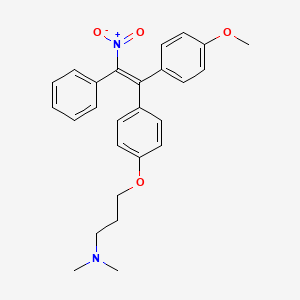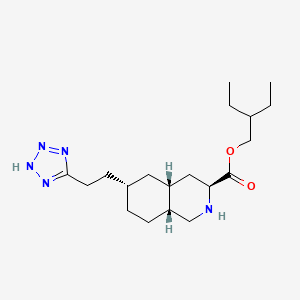
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a decahydroisoquinoline core, a tetrazole moiety, and an ester functional group. The stereochemistry of the compound is specified by the (3S,4aR,6R,8aR) configuration, indicating the spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- involves multiple steps, starting from readily available precursors. The key steps include the formation of the decahydroisoquinoline core, the introduction of the tetrazole moiety, and the esterification process. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials, catalysts, and other industrial products.
Wirkmechanismus
The mechanism by which 3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Isoquinolinecarboxylic acid derivatives: These compounds share the isoquinoline core but differ in their substituents and functional groups.
Tetrazole-containing compounds: These compounds contain the tetrazole moiety and may have similar biological activities.
Ester derivatives: Compounds with ester functional groups that may exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- lies in its specific combination of structural features and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
620113-98-6 |
|---|---|
Molekularformel |
C19H33N5O2 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
2-ethylbutyl (3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H33N5O2/c1-3-13(4-2)12-26-19(25)17-10-16-9-14(5-7-15(16)11-20-17)6-8-18-21-23-24-22-18/h13-17,20H,3-12H2,1-2H3,(H,21,22,23,24)/t14-,15+,16-,17+/m1/s1 |
InChI-Schlüssel |
NHYHKMQUHRGUEH-TWMKSMIVSA-N |
Isomerische SMILES |
CCC(CC)COC(=O)[C@@H]1C[C@H]2C[C@H](CC[C@H]2CN1)CCC3=NNN=N3 |
Kanonische SMILES |
CCC(CC)COC(=O)C1CC2CC(CCC2CN1)CCC3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


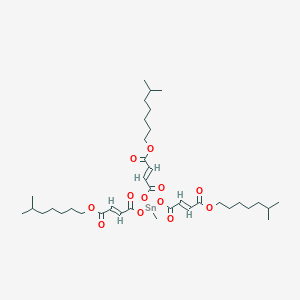

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)
